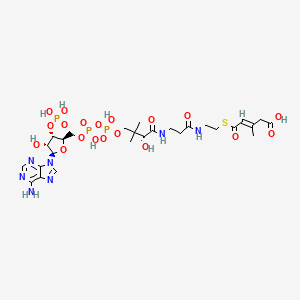
3-Methylglutaconyl-CoA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylglutaconyl-CoA is synthesized through the carboxylation of 3-methylcrotonyl-CoA. This reaction is catalyzed by the enzyme 3-methylcrotonyl-CoA carboxylase, which requires biotin as a cofactor. The reaction conditions typically involve the presence of bicarbonate as the donor of the carboxyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the enzymatic pathway described above. Large-scale production would likely involve the use of recombinant enzymes and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 3-Methylglutaconyl-CoA undergoes several types of reactions, including:
Hydration: Catalyzed by this compound hydratase, converting it to 3-hydroxy-3-methylglutaryl-CoA.
Decarboxylation: Catalyzed by this compound decarboxylase, producing 3,3-dimethylacrylyl-CoA.
Common Reagents and Conditions:
Hydration: Requires the enzyme this compound hydratase and water.
Decarboxylation: Requires the enzyme this compound decarboxylase.
Major Products:
Hydration: Produces 3-hydroxy-3-methylglutaryl-CoA.
Decarboxylation: Produces 3,3-dimethylacrylyl-CoA.
科学研究应用
3-Methylglutaconyl-CoA has several scientific research applications, including:
作用机制
3-Methylglutaconyl-CoA exerts its effects primarily through its role in the leucine catabolism pathway. The compound is converted to 3-hydroxy-3-methylglutaryl-CoA by the enzyme this compound hydratase. This conversion is crucial for the subsequent production of cholesterol and other essential biomolecules . Additionally, this compound can undergo decarboxylation to produce 3,3-dimethylacrylyl-CoA, which is involved in the biosynthesis of isovaleryl-coenzyme A .
相似化合物的比较
3-Hydroxy-3-methylglutaryl-CoA: A direct product of 3-methylglutaconyl-CoA hydration, involved in cholesterol synthesis.
3-Methylcrotonyl-CoA: A precursor in the leucine catabolism pathway, converted to this compound by carboxylation.
3-Methylglutaconic Acid: A related compound that accumulates in metabolic disorders such as 3-methylglutaconic aciduria.
Uniqueness: this compound is unique due to its dual role in both the leucine catabolism pathway and the biosynthesis of essential biomolecules like cholesterol. Its involvement in multiple metabolic pathways highlights its importance in cellular energy production and overall metabolic health .
属性
分子式 |
C27H42N7O19P3S |
|---|---|
分子量 |
893.6 g/mol |
IUPAC 名称 |
(E)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid |
InChI |
InChI=1S/C27H42N7O19P3S/c1-14(8-17(36)37)9-18(38)57-7-6-29-16(35)4-5-30-25(41)22(40)27(2,3)11-50-56(47,48)53-55(45,46)49-10-15-21(52-54(42,43)44)20(39)26(51-15)34-13-33-19-23(28)31-12-32-24(19)34/h9,12-13,15,20-22,26,39-40H,4-8,10-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b14-9+/t15-,20-,21-,22+,26-/m1/s1 |
InChI 键 |
GXKSHRDAHFLWPN-RKYLSHMCSA-N |
手性 SMILES |
C/C(=C\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/CC(=O)O |
规范 SMILES |
CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















